molecular formula C8H10BrNO2S B12313844 1-(4-Bromophenyl)ethane-1-sulfonamide

1-(4-Bromophenyl)ethane-1-sulfonamide

Cat. No.: B12313844
M. Wt: 264.14 g/mol
InChI Key: HAZQIKILQBZNGG-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C8H10BrNO2S It is characterized by the presence of a bromophenyl group attached to an ethane sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)ethane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzene with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired sulfonamide compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Amines.

Scientific Research Applications

1-(4-Bromophenyl)ethane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)ethane-1-sulfonamide
  • 1-(4-Fluorophenyl)ethane-1-sulfonamide
  • 1-(4-Methylphenyl)ethane-1-sulfonamide

Comparison: 1-(4-Bromophenyl)ethane-1-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides different reactivity and interaction profiles, making it suitable for specific applications where other halogens or substituents may not be as effective.

Biological Activity

1-(4-Bromophenyl)ethane-1-sulfonamide is an organic compound characterized by a bromine atom attached to a phenyl group linked to an ethane-1-sulfonamide moiety. Its molecular formula is C9H10BrNO2S\text{C}_9\text{H}_{10}\text{BrN}\text{O}_2\text{S} with a molecular weight of 264.14 g/mol. This compound exhibits biological activities primarily attributed to its sulfonamide group, known for its antibacterial properties.

The biological activity of this compound is largely due to its ability to inhibit bacterial growth by interfering with folic acid synthesis, a critical metabolic pathway in bacteria. Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folic acid, leading to bacterial cell death.

Biological Activity Overview

Research indicates that the compound may exhibit varying degrees of activity against different bacterial strains, making it a candidate for therapeutic applications. The presence of the bromine atom enhances its reactivity and interactions with biological targets, potentially leading to inhibition or modulation of enzyme activity.

Table 1: Summary of Biological Activities

Activity TypeDescription
Antibacterial Inhibits bacterial growth by blocking folic acid synthesis
Anticancer Shows potential in reducing cell viability in certain cancer cell lines
Enzyme Inhibition Modulates activity of specific enzymes through molecular interactions

Structure-Activity Relationship (SAR)

The unique structural features of this compound influence its biological properties. The bromine substitution on the phenyl ring affects the electronic properties and sterics, which in turn modify its interaction with biological targets.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals differences in biological activity:

Compound NameStructure CharacteristicsUnique Features
1-(4-Chlorophenyl)ethane-1-sulfonamideChlorine substitution on the phenyl ringDifferent reactivity compared to bromine
1-(4-Fluorophenyl)ethane-1-sulfonamideFluorine substitution on the phenyl ringKnown for distinct electronic properties
2-(3-Bromophenyl)ethane-1-sulfonamideBromine in meta positionDifferent positional effects on reactivity

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound in various contexts:

  • Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent in clinical settings.
  • Anticancer Properties : In vitro assays indicated that this compound reduced the viability of specific cancer cell lines, such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer), suggesting its role as a candidate for cancer therapy .
  • Molecular Docking Studies : Molecular docking studies have been utilized to predict binding modes and affinities, providing insights into its pharmacological potential. These studies revealed that the compound interacts favorably with active sites of target enzymes, indicating a strong potential for therapeutic applications .

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

1-(4-bromophenyl)ethanesulfonamide

InChI

InChI=1S/C8H10BrNO2S/c1-6(13(10,11)12)7-2-4-8(9)5-3-7/h2-6H,1H3,(H2,10,11,12)

InChI Key

HAZQIKILQBZNGG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)S(=O)(=O)N

Origin of Product

United States

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